molecular formula C18H15N3O5S B5981338 METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5981338
M. Wt: 385.4 g/mol
InChI Key: YQFKHRKUILMKFW-UHFFFAOYSA-N
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Description

METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of chromene, thiophene, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction or a cyclization reaction.

    Functional Group Modifications: Introduction of the carbamoyl and amido groups can be done through nucleophilic substitution or amide formation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or modulating their activity.

    Interaction with Receptors: Affecting signal transduction pathways.

    Modulation of Gene Expression: Influencing cellular processes at the transcriptional level.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

methyl 5-carbamoyl-2-[(2-iminochromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-8-12(18(24)25-2)17(27-13(8)14(19)22)21-16(23)10-7-9-5-3-4-6-11(9)26-15(10)20/h3-7,20H,1-2H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFKHRKUILMKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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